

Spectroscopic Profile of 7-Bromoisatin: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromoisatin

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **7-Bromoisatin** (7-bromo-1H-indole-2,3-dione), a key heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **7-Bromoisatin**.

¹H NMR Data

The proton NMR spectrum of **7-Bromoisatin** reveals characteristic signals for the aromatic and amine protons. The data presented below was recorded in DMSO-d₆ at 300 MHz.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
11.33	singlet	-	N-H
7.79	doublet	8.1	Ar-H
7.52	doublet	7.2	Ar-H
7.02	triplet	7.5	Ar-H

Table 1: ^1H NMR Spectral Data for **7-Bromoisatin**.[\[1\]](#)

^{13}C NMR Data

As of the latest literature search, specific experimental ^{13}C NMR data for **7-Bromoisatin** is not readily available. However, based on the known chemical shifts of isatin and the substituent effects of bromine, the expected approximate chemical shift ranges for the carbons in **7-Bromoisatin** are provided below for reference.

Carbon Atom	Expected Chemical Shift (δ) ppm
C=O (C2)	180 - 185
C=O (C3)	158 - 163
C-Br (C7)	110 - 115
Aromatic CHs	115 - 140
Quaternary Ar-C	120 - 150

Table 2: Predicted ^{13}C NMR Chemical Shift Ranges for **7-Bromoisatin**.

Infrared (IR) Spectroscopy Data

The IR spectrum of **7-Bromoisatin** is characterized by absorption bands corresponding to its key functional groups. While a detailed peak list is not available, the expected characteristic absorption regions are outlined below. The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) technique on a solid sample.[\[2\]](#)

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3200	N-H	Stretching
~1750	C=O (ketone)	Stretching
~1730	C=O (lactam)	Stretching
~1600, ~1470	C=C	Aromatic ring stretching
Below 800	C-Br	Stretching

Table 3: Expected Characteristic IR Absorption Bands for **7-Bromoisatin**.

Mass Spectrometry (MS) Data

Mass spectrometry data confirms the molecular weight of **7-Bromoisatin**. The monoisotopic mass is calculated to be 224.94254 Da.^[2] Experimental analysis using Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS ESI) has identified the protonated molecular ion.

m/z	Ion
226.0	[M+H] ⁺

Table 4: Mass Spectrometry Data for **7-Bromoisatin**.^[1]

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **7-Bromoisatin** is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 300 MHz (or higher field) NMR spectrometer.
- ^1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO- d_6 (δ ~2.50 ppm).
- ^{13}C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ^{13}C isotope. Chemical shifts are referenced to the solvent peak of DMSO- d_6 (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: As **7-Bromoisatin** is a solid, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly onto the ATR crystal.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory.
- Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation: For Electrospray Ionization (ESI), the **7-Bromoisatin** sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL). The solution may be further diluted and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

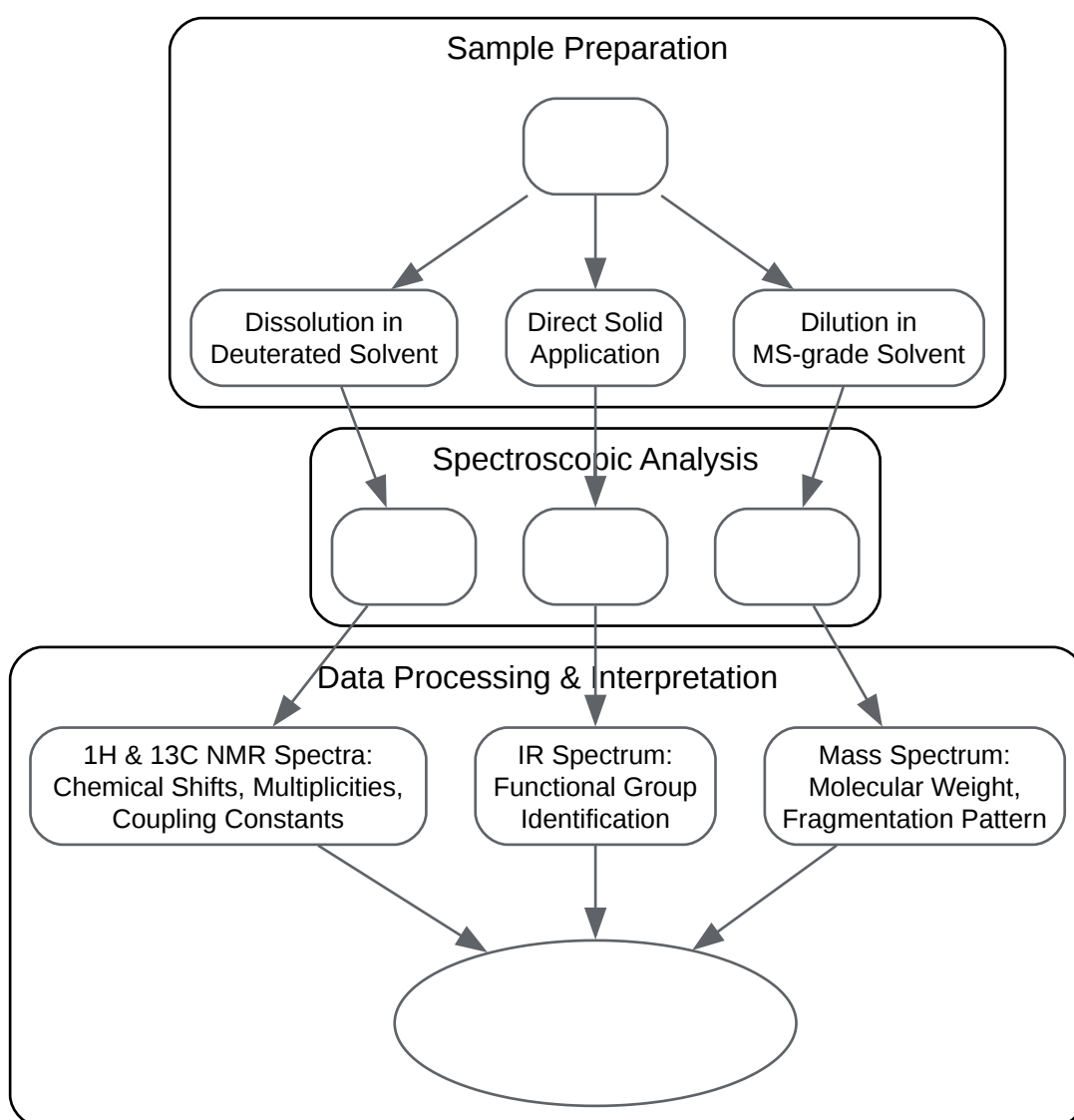
Instrumentation and Data Acquisition:

- Mass Spectrometer: A mass spectrometer equipped with an ESI source.

- Analysis: The sample solution is introduced into the ESI source where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions. For **7-Bromoisatin**, the protonated molecule $[M+H]^+$ is typically observed in positive ion mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like **7-Bromoisatin**.



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Caption: Workflow of Spectroscopic Analysis for **7-Bromoisatin**.

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References

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